2-(2-吗啉-4-基乙氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

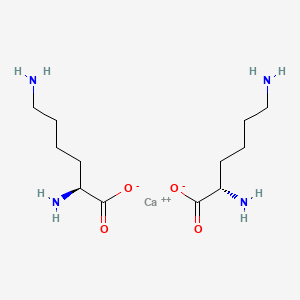

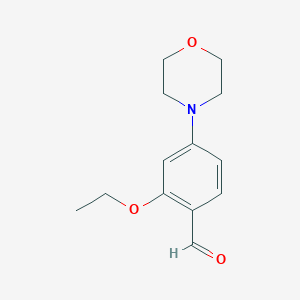

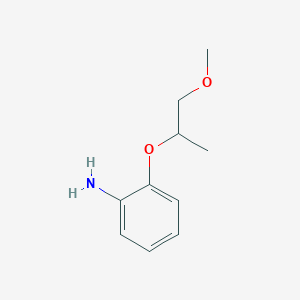

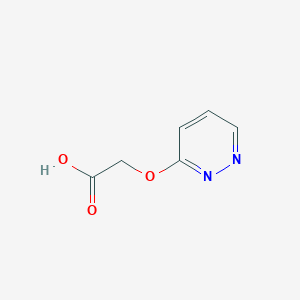

2-(2-Morpholin-4-ylethoxy)benzoic acid is a chemical compound that features a morpholine ring, which is a common moiety in various pharmacologically active compounds. The morpholine ring is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and its influence on the lipophilicity and electronic properties of molecules. This compound, with its benzoic acid moiety, could potentially serve as an intermediate in the synthesis of various bioactive molecules or as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Morpholin-4-ylethoxy)benzoic acid often involves multi-step reactions that may include hydroxymethylation, chlorination, etherification, and hydrolysis . For example, the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a related compound, was achieved through these steps with a total yield of 47.5% . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives has been described, which could be further elaborated to other complex structures .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety can be quite diverse. For instance, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative with a planar benzoxaborole fragment in the solid state . The morpholine ring can also be incorporated into larger ring systems, such as in the synthesis of 1-aza-4-oxabicyclo[3.3.1]nonan-6-one .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions depending on the functional groups present. Electrochemical oxidation of morpholinoaniline derivatives can lead to different products based on the pH of the solution, demonstrating the reactivity of these compounds under electrochemical conditions . The morpholine ring can also be involved in regio and stereospecific reactions, as seen in the configurational studies of morpholine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by the substituents attached to the morpholine ring. For example, phthalocyanine derivatives with morpholin-4-yl ethoxy groups have shown moderate to high quantum yields of singlet oxygen production, which is significant for their potential use in photodynamic therapy . The presence of the morpholine ring in benzohydrazides has been associated with significant antimycobacterial activity . Moreover, morpholin-2-yl-phosphinic acids have been identified as potent GABA(B) receptor antagonists, indicating the importance of the morpholine structure in modulating biological activity .

科学研究应用

前药开发和治疗应用

- 一项研究详细描述了合成水溶性乙酰水杨酸(ASA)前药,其中包含释放一氧化氮(NO)基团,其中包括与2-(2-吗啉-4-基乙氧基)苯甲酸结构相似的衍生物。这些化合物旨在在代谢转化时释放ASA和NO,显示出减少胃毒性和增强抗炎效果的潜力,表明它们在临床应用中的前景,而不专注于药物使用或剂量细节(Rolando等,2013)。

材料科学和腐蚀抑制

- 对基于8-羟基喹啉的新型N-杂环化合物在HCl溶液中对轻钢腐蚀抑制的研究已进行。虽然没有直接涉及2-(2-吗啉-4-基乙氧基)苯甲酸,但这些研究展示了吗啉衍生物在保护金属免受腐蚀方面的应用,突显了这类化合物在材料科学和工业应用中的相关性(Rbaa et al., 2020)。

分子合成和化学相互作用

- 对环取代苯甲酸类吗啉盐的详细研究揭示了复杂的氢键聚合物结构。这项研究强调了吗啉及其衍生物在形成结构复杂材料方面的实用性,对于理解分子相互作用和设计新材料具有相关性(Smith & Lynch, 2016)。

抗菌和抗血小板活性

- 对与吗啉反应的新型4-联苯基-4-(2H)-邻苯二酮衍生物的研究突显了潜在的抗菌活性。这说明了吗啉衍生物在药理学上的广泛兴趣,超越了它们在药物配方中的使用,侧重于它们固有的生物学特性(Abubshait et al., 2011)。

DNA相互作用和抗癌潜力

- 一项关于水溶性酞菁染料取代[2-(2-吗啉-4-基乙氧基)乙氧基]基团的研究表明,这些化合物与DNA有显著的相互作用,并由于其与DNA结合和光解活性而显示出作为抗癌剂的潜力。这些发现揭示了吗啉衍生物在开发针对遗传物质的治疗剂方面的重要性(Barut et al., 2016)。

属性

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVCENFXJDYZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholin-4-ylethoxy)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)